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Compound of Interest

Compound Name: YM-216391

Cat. No.: B15594861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

YM-216391 is a potent cytotoxic cyclic peptide that has garnered significant interest within the

scientific community due to its unique structural features and promising anti-cancer properties.

Isolated from Streptomyces nobilis, this natural product exhibits a complex architecture,

including a polyoxazole-thiazole moiety, which is crucial for its biological activity. This technical

guide provides an in-depth exploration of the chemical structure, stereochemistry, and key

experimental methodologies associated with YM-216391.

Chemical Structure and Properties
YM-216391 is a macrocyclic peptide with the molecular formula C₃₄H₃₂N₈O₇S and a molecular

weight of 696.73 g/mol .[1] The core of its structure is a unique cyclic peptide backbone

containing a series of five-membered heterocyclic rings, including oxazoles and a thiazole.[2]

The planar structure of YM-216391 was elucidated through extensive one-dimensional (1D)

and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

The absolute configuration of the amino acid residues within YM-216391 was determined using

Marfey's analysis and chiral High-Performance Liquid Chromatography (HPLC) of its acid

hydrolysate.[3][4] The precise stereochemistry was further confirmed through total synthesis,

which established the absolute configurations of its stereocenters.[5]

Stereochemistry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15594861?utm_src=pdf-interest
https://www.benchchem.com/product/b15594861?utm_src=pdf-body
https://www.benchchem.com/product/b15594861?utm_src=pdf-body
https://www.benchchem.com/product/b15594861?utm_src=pdf-body
https://www.researchgate.net/figure/Scheme-25-Synthesis-of-the-cyclopeptide-YM-216391_fig6_328044525
https://pubmed.ncbi.nlm.nih.gov/7633594/
https://www.benchchem.com/product/b15594861?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15813178/
https://pubs.rsc.org/en/content/articlelanding/2008/ob/b802477d
https://www.benchchem.com/product/b15594861?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15813178/
https://pubs.rsc.org/en/content/articlelanding/2008/ob/b802477d
https://pubmed.ncbi.nlm.nih.gov/15685342/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The stereochemical configuration of YM-216391 is a critical aspect of its biological activity. The

molecule contains multiple chiral centers, and their specific spatial arrangement is essential for

its interaction with biological targets. The determination of the absolute stereochemistry was a

key step in understanding its structure-activity relationship. The total synthesis of YM-216391
not only confirmed the proposed structure but also unequivocally established the

stereochemical assignments made through analytical methods.[5]

Biological Activity and Quantitative Data
YM-216391 has demonstrated potent cytotoxic activity against a panel of human cancer cell

lines. This activity is highlighted by its low nanomolar efficacy, indicating its potential as a lead

compound in the development of novel anti-cancer therapeutics.

Cell Line IC₅₀ (nM) Reference

HeLa S3 (Human cervical

cancer)
14 [6]

HBC-4 - [6]

BSY-1 - [6]

HBC-5 - [6]

MCF-7 (Human breast cancer) - [6]

MDA-MB-231 (Human breast

cancer)
- [6]

Note: Specific IC₅₀ values for cell lines other than HeLa S3 were not detailed in the provided

search results.

Experimental Protocols
The elucidation of the structure and biological activity of YM-216391 involved a series of

sophisticated experimental procedures. Below are overviews of the key methodologies

employed.

Isolation and Purification
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YM-216391 was originally isolated from the cultured mycelium of Streptomyces nobilis. The

general workflow for its isolation and purification is as follows:

Isolation and Purification Workflow

Cultured Mycelium Solvent Extraction
Extraction

Silica Gel Chromatography
Initial Purification

ODS Flash Column Chromatography
Further Purification

Preparative HPLC
Final Purification

Pure YM-216391

Click to download full resolution via product page

Isolation and Purification Workflow for YM-216391.

Structure Elucidation: NMR Spectroscopy
The planar structure of YM-216391 was determined using a combination of 1D (¹H and ¹³C)

and 2D NMR techniques. While specific instrument parameters were not detailed in the search

results, a typical approach would involve the following experiments:

¹H NMR: To identify the proton environments in the molecule.

¹³C NMR: To identify the carbon skeleton of the molecule.

COSY (Correlation Spectroscopy): To establish proton-proton correlations through covalent

bonds.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons, which is crucial for connecting different molecular fragments.

Stereochemistry Determination: Marfey's Analysis
Marfey's analysis is a widely used method for determining the absolute stereochemistry of

amino acids. The general protocol involves the following steps:
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Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-

dinitrophenyl-5-L-alanine amide, FDAA). This reaction forms diastereomeric derivatives.

HPLC Analysis: The resulting diastereomers are separated and analyzed by chiral HPLC.

Comparison: The retention times of the derivatives from the natural product are compared

with those of authentic D- and L-amino acid standards derivatized in the same manner.

Total Synthesis
The total synthesis of YM-216391 confirmed its structure and stereochemistry. A convergent

synthetic approach was employed, involving the following key transformations:

Coupling Reactions: Formation of amide bonds to assemble peptide fragments.

Cyclodehydrations: Formation of the oxazole rings.

Oxidations: Further modifications of the heterocyclic rings.

Macrolactamization: The final ring-closing step to form the cyclic peptide.

Cytotoxicity Assays
The cytotoxic activity of YM-216391 was evaluated against various cancer cell lines. While the

specific details of the assays were not provided, a standard protocol such as the MTT or WST-

1 assay would typically be used:

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with a range of concentrations of YM-216391.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

Viability Assessment: A viability reagent (e.g., MTT, WST-1) is added to each well. The

reagent is converted by metabolically active cells into a colored formazan product.
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Data Analysis: The absorbance of the formazan product is measured using a plate reader.

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then

calculated.

Biosynthetic Pathway of YM-216391
YM-216391 is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its

biosynthesis involves the expression of a precursor peptide, which then undergoes a series of

enzymatic modifications to yield the final natural product.
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Biosynthesis of YM-216391

Precursor Peptide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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